N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride
Description
N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Properties
Molecular Formula |
C8H16ClN3O2 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
N-[2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C8H15N3O2.ClH/c1-6(12)10-4-8(13)11-3-2-7(9)5-11;/h7H,2-5,9H2,1H3,(H,10,12);1H/t7-;/m1./s1 |
InChI Key |
AIZOHEMCEKEMPE-OGFXRTJISA-N |
Isomeric SMILES |
CC(=O)NCC(=O)N1CC[C@H](C1)N.Cl |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of ®-3-aminopyrrolidin-2-one with acetic anhydride under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring structure but differs in functional groups.
Pyrrolidine-2,5-diones: Contains additional carbonyl groups compared to N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride.
Uniqueness
This compound is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity .
Biological Activity
N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of cancer treatment and immunomodulation. This article explores the biological activity of this compound through detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
This molecular configuration suggests potential interactions with various biological targets, particularly in modulating receptor activities and influencing cellular pathways.
Anticancer Properties
Recent studies have highlighted the compound's anticancer properties , particularly its ability to induce apoptosis and autophagy in cancer cells. For instance, a study on structurally related compounds indicated that derivatives of acetamides can effectively inhibit tumor growth in various cancer models, including melanoma and pancreatic cancer . The lead compound demonstrated significant in vitro potency against resistant cancer cell lines, suggesting a robust mechanism of action that warrants further investigation.
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | Mechanism of Action | In Vitro Potency | In Vivo Efficacy |
|---|---|---|---|---|
| Lead Compound | Melanoma | Induction of apoptosis | High | Significant reduction |
| Pancreatic Cancer | Autophagy induction | Moderate | Notable response | |
| Chronic Myeloid Leukemia | Dual mechanism | High | Tumor regression |
Immunomodulatory Effects
The compound also exhibits immunomodulatory effects , acting as a modulator of chemokine receptors. Research has shown that derivatives like N-(4-(3-aminophenyl)thiazol-2-yl)acetamide can influence immune responses, making them candidates for treating inflammatory diseases . This activity is crucial for developing therapies targeting autoimmune conditions.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Preliminary studies suggest favorable pharmacokinetic profiles, including good absorption and distribution characteristics. These properties are vital for ensuring effective drug delivery and minimizing side effects during treatment regimens.
Case Study 1: Melanoma Treatment
A recent clinical investigation evaluated the efficacy of a related acetamide derivative in patients with advanced melanoma. The study reported a 30% overall response rate , with several patients achieving partial remission. The mechanism was attributed to the compound's ability to activate apoptotic pathways while simultaneously inhibiting pro-survival signals within tumor cells.
Case Study 2: Chronic Myeloid Leukemia (CML)
In another study involving CML, the compound demonstrated a significant decrease in leukemic cell proliferation. Patients treated with the acetamide derivative showed improved hematological parameters and a reduction in blast cells in peripheral blood samples, indicating effective disease management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
